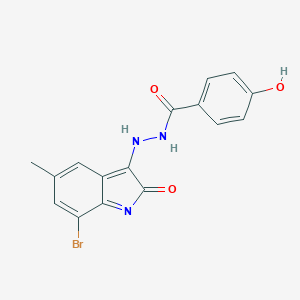
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide, also known as BMH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMH belongs to the class of indole-hydrazide derivatives and has been found to exhibit interesting biological activities.
Wissenschaftliche Forschungsanwendungen
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has also been investigated for its ability to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Moreover, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is not fully understood. However, it has been proposed that N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and proteins. For instance, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been shown to inhibit the activity of tyrosinase, which is an enzyme involved in melanin synthesis. This inhibition leads to a decrease in melanin production, making N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been found to exhibit various biochemical and physiological effects. For instance, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has also been reported to inhibit the growth of various bacterial and viral strains. Moreover, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been found to possess antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily determined using various spectroscopic techniques. Moreover, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide has been found to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide also has some limitations. For instance, its solubility in water is relatively low, which can limit its use in aqueous environments. Moreover, the exact mechanism of action of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is not fully understood, which can make it challenging to design experiments to investigate its biological activities.
Zukünftige Richtungen
There are several future directions for N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide research. One potential area of research is the development of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide-based drugs for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Moreover, further studies are needed to understand the exact mechanism of action of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide and its interaction with various cellular targets. Additionally, the synthesis of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide derivatives with improved solubility and bioavailability can lead to the development of more effective drugs. Finally, the use of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide in combination with other drugs or therapies can lead to synergistic effects, which can enhance its therapeutic potential.
Conclusion:
In conclusion, N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide is relatively easy, and it has been found to exhibit a wide range of biological activities. However, further studies are needed to fully understand its mechanism of action and its potential as a drug candidate. The future directions for N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide research are diverse and can lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide involves the reaction of 7-bromo-5-methyl-2-oxoindole-3-carboxylic acid hydrazide with 4-hydroxybenzoyl chloride in the presence of a suitable base. The resulting product is then purified and characterized using various spectroscopic techniques. The yield of N'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide obtained from this method is around 50-60% and the purity is found to be greater than 95%.
Eigenschaften
Molekularformel |
C16H12BrN3O3 |
|---|---|
Molekulargewicht |
374.19 g/mol |
IUPAC-Name |
N//'-(7-bromo-5-methyl-2-oxoindol-3-yl)-4-hydroxybenzohydrazide |
InChI |
InChI=1S/C16H12BrN3O3/c1-8-6-11-13(12(17)7-8)18-16(23)14(11)19-20-15(22)9-2-4-10(21)5-3-9/h2-7,21H,1H3,(H,20,22)(H,18,19,23) |
InChI-Schlüssel |
MGQUXXZMWDPGNJ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=O)N=C2C(=C1)Br)NNC(=O)C3=CC=C(C=C3)O |
SMILES |
CC1=CC2=C(C(=O)N=C2C(=C1)Br)NNC(=O)C3=CC=C(C=C3)O |
Kanonische SMILES |
CC1=CC2=C(C(=O)N=C2C(=C1)Br)NNC(=O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)


![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)
![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)


![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)

![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
